2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide, also known by its CAS number 1310082-01-9, is a chemical compound with the molecular formula and a molar mass of 196.25 g/mol. This compound features an amino group and an imidazole ring, which are significant in various biochemical interactions. The structure includes a butanamide backbone, making it relevant in medicinal chemistry and pharmacology due to its potential biological activities .
Research indicates that 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide exhibits various biological activities. Its structural components suggest potential roles in:
Several synthesis methods have been reported for producing 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide:
The applications of 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide span various fields:
Interaction studies highlight the compound's ability to bind with various biological targets. These studies typically focus on:
Experimental techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate these interactions.
Several compounds share structural similarities with 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-N-(4-methylimidazolyl)butanamide | C9H12N4O | Contains a methyl group on the imidazole ring |
| 4-Amino-5-methylimidazole | C4H6N4 | Simpler structure; lacks butanamide functionality |
| 2-Amino-N-(1H-imidazol-2-yl)propanamide | C8H12N4O | Propanamide instead of butanamide |
| 1H-Imidazole derivatives | Varies | Broad category; includes many compounds with diverse activities |
The uniqueness of 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide lies in its specific combination of an amino group attached to a butanamide chain and a dimethyl-substituted imidazole ring, which may confer distinct biological properties not found in other related compounds .